N-[N-(Triphenylmethyl)glycylglycyl]cytidine
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Overview
Description
N-[N-(Triphenylmethyl)glycylglycyl]cytidine is a synthetic compound with the molecular formula C32H33N5O7. It is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular processes. The compound is characterized by the presence of a triphenylmethyl group attached to a glycylglycyl moiety, which is further linked to cytidine. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Triphenylmethyl)glycylglycyl]cytidine typically involves multiple steps, starting with the protection of glycine to form N-(Triphenylmethyl)glycine. This intermediate is then coupled with another glycine molecule to form N-(Triphenylmethyl)glycylglycine. Finally, this dipeptide is conjugated with cytidine under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced purification techniques such as chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[N-(Triphenylmethyl)glycylglycyl]cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while substitution reactions can produce a variety of functionalized cytidine compounds .
Scientific Research Applications
N-[N-(Triphenylmethyl)glycylglycyl]cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a tool for investigating nucleoside metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of N-[N-(Triphenylmethyl)glycylglycyl]cytidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating nucleoside metabolism and influencing cellular processes. The triphenylmethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(Triphenylmethyl)glycine: A precursor in the synthesis of N-[N-(Triphenylmethyl)glycylglycyl]cytidine, used in peptide synthesis.
N-(Triphenylmethyl)glycylglycine: An intermediate in the synthesis process, also used in peptide synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines a triphenylmethyl-protected dipeptide with cytidine. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
62102-12-9 |
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Molecular Formula |
C32H33N5O7 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-[[2-(tritylamino)acetyl]amino]acetamide |
InChI |
InChI=1S/C32H33N5O7/c38-20-24-28(41)29(42)30(44-24)37-17-16-25(36-31(37)43)35-27(40)18-33-26(39)19-34-32(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,24,28-30,34,38,41-42H,18-20H2,(H,33,39)(H,35,36,40,43)/t24-,28-,29-,30-/m1/s1 |
InChI Key |
BRJSSLGDKVKUSJ-BBAUSIIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)NC4=NC(=O)N(C=C4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
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